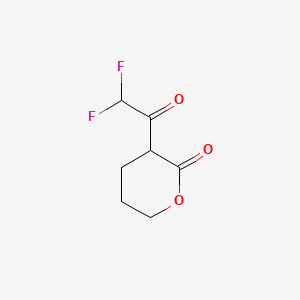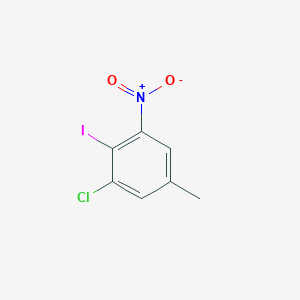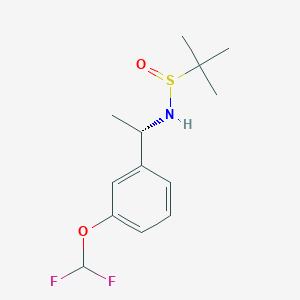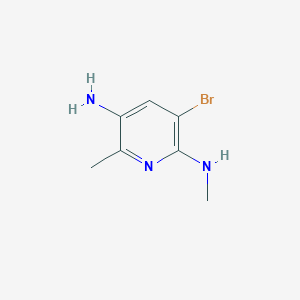
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is a chemical compound that belongs to the class of 2H-pyrans This compound is characterized by the presence of a difluoroacetyl group attached to a tetrahydro-2H-pyran-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, or cobalt complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocycle synthesis and the use of scalable catalytic processes can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Scientific Research Applications
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
δ-Valerolactone:
γ-Valerolactone: Another related compound with a similar lactone ring structure.
3,4-Dihydro-2H-pyran: A structurally related compound used in various synthetic applications.
Uniqueness
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8F2O3 |
|---|---|
Molecular Weight |
178.13 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)oxan-2-one |
InChI |
InChI=1S/C7H8F2O3/c8-6(9)5(10)4-2-1-3-12-7(4)11/h4,6H,1-3H2 |
InChI Key |
TYCSIVAPYYPNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)


![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)



![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/no-structure.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)

